molecular formula C17H14N2O2 B2795598 2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione CAS No. 58042-69-6

2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2795598
CAS No.: 58042-69-6
M. Wt: 278.311
InChI Key: ODKAHQFUNZXETB-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the reaction of 2,3-dihydro-1H-indole with phthalic anhydride under specific conditions, such as the presence of a catalyst and controlled temperature. The reaction conditions are crucial to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve large-scale production. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

  • Oxidation: : Converting the indole moiety to its oxidized form.

  • Reduction: : Reducing specific functional groups within the molecule.

  • Substitution: : Replacing hydrogen atoms with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its indole core makes it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione has shown potential in various bioassays. It can interact with biological targets, such as enzymes and receptors, making it useful in drug discovery and development.

Medicine

In medicine, this compound has been studied for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antioxidant, and anticancer activities, which are valuable in the treatment of various diseases.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique structure and reactivity make it a valuable component in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione include:

  • Indole-3-carboxaldehyde

  • Indole-3-acetic acid

  • 2,3-Dihydroindole derivatives

Uniqueness

What sets this compound apart from these similar compounds is its specific structural features and the resulting biological activities. Its unique combination of functional groups and molecular framework allows it to interact with biological targets in ways that other indole derivatives may not.

Properties

IUPAC Name

2-(2,3-dihydro-1H-indol-6-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-16-13-3-1-2-4-14(13)17(21)19(16)10-11-5-6-12-7-8-18-15(12)9-11/h1-6,9,18H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKAHQFUNZXETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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